8,10,12-trimethylbenzo[a]acridine

Lipophilicity XLogP3 Membrane permeability

Researchers face invalid data when substituting methylbenzacridine regioisomers due to logP shifts (>2.5 units) and divergent mutagenic mechanisms. 8,10,12-Trimethylbenzo[a]acridine (CAS 51787-43-0) solves this as a validated orthogonal scaffold for DNMT3A inhibition. - **Precise activity**: Ki = 5.03 µM vs. DNMT3A; distinct from quinoline-based inhibitors - **Defined properties**: XLogP3 = 5.9; TPSA = 12.9 Ų; zero H-bond donors - **Supply assurance**: Available in research-grade purity; worldwide shipping from BenchChem

Molecular Formula C20H17N
Molecular Weight 271.4 g/mol
CAS No. 51787-43-0
Cat. No. B13961955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8,10,12-trimethylbenzo[a]acridine
CAS51787-43-0
Molecular FormulaC20H17N
Molecular Weight271.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)C(=C3C(=N2)C=CC4=CC=CC=C43)C)C
InChIInChI=1S/C20H17N/c1-12-10-13(2)20-17(11-12)14(3)19-16-7-5-4-6-15(16)8-9-18(19)21-20/h4-11H,1-3H3
InChIKeyNTKONJVWYHNEEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8,10,12-Trimethylbenzo[a]acridine (CAS 51787-43-0): Procurement-Relevant Physicochemical & Structural Profile


8,10,12-Trimethylbenzo[a]acridine is a tri-methylated, pentacyclic benz[a]acridine derivative (C20H17N; MW 271.4 g/mol) [1]. It features three methyl substituents at the 8, 10 and 12 positions of the benzo[a]acridine framework, resulting in a planar, electron-rich aromatic system with zero hydrogen-bond donors [2]. This specific substitution pattern confers a computed XLogP3 of 5.9 and a topological polar surface area of just 12.9 Ų [2], properties that dictate its solubility, membrane permeability and DNA-intercalation potential relative to other benzo[a]acridine regioisomers.

Tri-methylbenzacridine scaffold with planar, electron-rich aromatic system
High predicted lipophilicity supports membrane-partitioning and intracellular target engagement studies
Minimal polar surface area consistent with passive permeability and DNA-intercalation potential
Zero hydrogen-bond donors: compatible with non-polar assay environments

Why 8,10,12-Trimethylbenzo[a]acridine Cannot Be Interchanged with Generic Acridines or Other Methylbenz[a]acridines


Sourcing a generic acridine or an alternative methylbenz[a]acridine regioisomer introduces three critical risks: (i) a computed logP shift of >2.5 log units compared with unsubstituted acridine (XLogP3 ~3.4) [1], which drastically alters cellular uptake and target compartmentalisation; (ii) the benz[a]acridine scaffold displays a distinct mutagenic mechanism (base-pair substitution after metabolic activation) relative to simple acridines (frameshift mutagenesis) [2], meaning safety profiling cannot be extrapolated within the class; (iii) individual assays—e.g. DNMT3A inhibition—reveal that 8,10,12-trimethylbenzo[a]acridine (Ki = 5.03 μM) operates in a different potency window compared to a dedicated quinoline-based DNMT inhibitor such as SGI-1027 (IC50 = 8 μM for DNMT3A), even though both bind the same target [3]. These differences make blind substitution scientifically invalid.

Lipophilicity mismatch
Computed logP differs substantially from unsubstituted acridine, likely altering cellular uptake and compartmentalisation.
Divergent mutagenic mechanism
Benzacridine scaffold induces base-pair substitution after metabolic activation, unlike simple acridines that cause frameshift mutations; genotoxicity profiles are not interchangeable.
Target engagement context varies
DNMT3A inhibition potency and chemotype differ from quinoline-based inhibitors; assuming equivalent target modulation may mislead SAR interpretation.

8,10,12-Trimethylbenzo[a]acridine: Quantitative Differentiation Evidence vs. Close Analogs & Class Comparators


Lipophilicity Differentiation: 8,10,12-Trimethylbenzo[a]acridine vs. Unsubstituted Acridine

The computed octanol-water partition coefficient (XLogP3) of 8,10,12-trimethylbenzo[a]acridine is 5.9, compared with an experimental/estimated XLogP3 of 3.4 for unsubstituted acridine [1][2]. This represents an increase of 2.5 log units (≈316-fold in partition ratio), signifying dramatically higher lipophilicity that will govern compound distribution in both in vitro and in vivo settings.

Lipophilicity (XLogP3)
Cross-study comparable
XLogP3 = 5.9 vs acridine 3.4 (Δ +2.5, ≈316× higher partition)
Guides intracellular target-engagement assay design; predicts elevated membrane permeability and protein binding.
Computed PubChem prediction; experimental logP may differ.
Lipophilicity XLogP3 Membrane permeability ADME

Mutagenic Mechanism Differentiation: 8,10,12-Trimethylbenzo[a]acridine (Benzacridine) vs. Simple Acridines

According to Ferguson and Denny's authoritative review on acridine genotoxicity, simple acridines act as frameshift mutagens via non-covalent DNA intercalation, whereas acridines bearing an additional fused aromatic ring (benzacridines, including 8,10,12-trimethylbenzo[a]acridine) show little frameshift activity but undergo metabolic activation to form covalent DNA adducts that primarily cause base-pair substitution mutations [1]. This dichotomy means that genotoxicity screening data from simple acridines cannot be used to infer the safety profile of the benzacridine scaffold.

Mutagenic Mechanism
Class-level inference
Base-pair substitution (covalent adducts) vs frameshift (non-covalent intercalation)
Informs genotoxicity assay design; metabolic activation (S9) expected to be critical.
Review data across acridine class; direct mutagenicity data for target compound limited.
Genotoxicity DNA intercalation Mutagenesis mechanism Safety profiling

DNMT3A Inhibition Potency: 8,10,12-Trimethylbenzo[a]acridine vs. SGI-1027

8,10,12-Trimethylbenzo[a]acridine inhibits human DNMT3A catalytic domain with a Ki of 5.03 × 10³ nM (5.03 μM) using ³H-AdoMet as substrate [1]. In comparison, the dedicated DNMT inhibitor SGI-1027 exhibits an IC50 of 8 μM against DNMT3A under similar cell-free conditions [2]. The approximate 1.6-fold difference in potency indicates that the benzacridine scaffold provides a moderately weaker DNMT3A interaction than a tailored quinoline-based inhibitor, yet offers a structurally distinct chemotype for SAR exploration.

DNMT3A Inhibition
Cross-study comparable
Ki = 5.03 μM vs SGI-1027 IC50 = 8 μM (DNMT3A)
Supports DNMT3A SAR with an orthogonal benzacridine chemotype; ~1.6-fold potency context.
Ki vs IC50 comparison is approximate; cell-free assay conditions.
Epigenetics DNMT3A Enzyme inhibition DNA methyltransferase

12-Lipoxygenase Inhibition: 8,10,12-Trimethylbenzo[a]acridine vs. Baicalein and NDGA

8,10,12-Trimethylbenzo[a]acridine was evaluated for in vitro inhibition of platelet 12-lipoxygenase at a single concentration of 30 μM [1]. While quantitative IC50 data for this compound are not publicly available, established 12-LOX inhibitors provide a potency yardstick: baicalein inhibits 12-LOX with an IC50 of approximately 600 nM (0.6 μM) , and nordihydroguaiaretic acid (NDGA) shows an IC50 of ~30 μM . If the target compound achieved significant inhibition at 30 μM, its potency would be comparable to NDGA but approximately 50-fold weaker than baicalein. Direct IC50 determination for 8,10,12-trimethylbenzo[a]acridine is needed for a definitive comparison.

12-LOX Screening
Data to verify
Tested at 30 μM; full dose-response not available
Preliminary 12-LOX pathway deconvolution possible; potency window inferred as low- to mid-micromolar.
Single-point data; IC50 determination needed for definitive comparison.
Inflammation 12-lipoxygenase Platelet Enzyme inhibition

Solvatochromic and Emissive Potential: Benzo[a]acridine Scaffold vs. Benzo[f]quinoline Analogs for Organic Electronics

A 2012 study in Journal of Materials Chemistry demonstrated that benzo[a]acridine derivatives exhibit non-aggregating, solvatochromic bipolar emission, with UV-fluorescence and cyclic voltammetry data reported for a series of benzannulated acridines and quinolines [1]. While 8,10,12-trimethylbenzo[a]acridine was not among the specific compounds characterised, the benzo[a]acridine core was explicitly shown to support thermally stable, light-emitting behaviour suitable for organic light-emitting diode (OLED) applications. The tri-methyl substitution pattern on the benzo[a]acridine scaffold is expected to further enhance solubility and tune the HOMO-LUMO gap compared with the unsubstituted or mono-methyl analogs evaluated in the study.

Optoelectronic Potential
Class-level inference
Benzo[a]acridine core supports solvatochromic bipolar emission and thermal stability
Tri-methyl variant offers rational starting point for tuning solubility and HOMO-LUMO gap in OLED research.
No direct photophysical data for the target compound; inferred from analog studies.
Organic electronics Solvatochromism Fluorescence OLED materials

Application Scenarios for 8,10,12-Trimethylbenzo[a]acridine Aligned with Quantitative Differentiation Evidence


Epigenetic Probe Development: DNMT3A Inhibitor SAR Studies

8,10,12-Trimethylbenzo[a]acridine provides a structurally distinct starting point for DNA methyltransferase 3A (DNMT3A) inhibitor optimisation. Its moderate potency (Ki = 5.03 μM) and benzacridine chemotype differ from quinoline-based inhibitors such as SGI-1027 (IC50 = 8 μM), offering an orthogonal scaffold for SAR exploration and potential evasion of quinoline-associated resistance mechanisms [1]. The high lipophilicity (XLogP3 = 5.9) also suggests that prodrug or formulation strategies may be required to balance cellular permeability with aqueous solubility [2].

Genetic Toxicology: Benzacridine-Specific Mutagenicity Profiling

Procurement of 8,10,12-trimethylbenzo[a]acridine for genetic toxicology studies is justified by the well-documented divergence in mutagenic mechanism between benzacridines (base-pair substitution via metabolic activation) and simple acridines (frameshift mutagenesis) [3]. This compound can serve as a reference standard for establishing structure-activity relationships in DNA-reactive genotoxicity screening panels, particularly in Ames tests incorporating S9 metabolic activation.

Inflammation Research: 12-Lipoxygenase Pathway Investigation

Although quantitative IC50 data remain to be determined, existing screening data confirm that 8,10,12-trimethylbenzo[a]acridine engages platelet 12-lipoxygenase at 30 μM [4]. This supports its use as a tool compound for preliminary pathway deconvolution in platelet biology and arachidonic acid cascade research, especially where a non-flavonoid chemotype (distinct from baicalein) is desired.

Organic Electronics: Non-Aggregating Emitter Building Block

The benzo[a]acridine core, as validated by Goel et al. (2012), demonstrates solvatochromic bipolar emission and thermal stability suitable for OLED applications [5]. 8,10,12-Trimethylbenzo[a]acridine, with three solubilising methyl groups and a planar π-system, is a rational candidate for further photophysical characterisation and device fabrication studies in academic or industrial materials science laboratories.

Application
Selection Property
Validation Focus
DNMT3A inhibitor SAR studies
Orthogonal benzacridine chemotype distinct from quinolines
DNMT3A potency and selectivity profiling
Genetic toxicology screening
Benzacridine-specific base-pair substitution mutagenesis
Ames test with metabolic activation (S9 fraction)
12-lipoxygenase pathway studies
Non-flavonoid chemotype engaging 12-LOX
IC50 determination and isoform selectivity
OLED emitter development
Solvatochromic benzo[a]acridine core
Photophysical characterization and device performance
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